molecular formula C11H10BrNO2S B6709100 N-[(2-bromothiophen-3-yl)methyl]-3-methylfuran-2-carboxamide

N-[(2-bromothiophen-3-yl)methyl]-3-methylfuran-2-carboxamide

Cat. No.: B6709100
M. Wt: 300.17 g/mol
InChI Key: RPIHCKPNISRMQV-UHFFFAOYSA-N
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Description

N-[(2-bromothiophen-3-yl)methyl]-3-methylfuran-2-carboxamide is an organic compound that features a brominated thiophene ring and a furan ring

Properties

IUPAC Name

N-[(2-bromothiophen-3-yl)methyl]-3-methylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S/c1-7-2-4-15-9(7)11(14)13-6-8-3-5-16-10(8)12/h2-5H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIHCKPNISRMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NCC2=C(SC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromothiophen-3-yl)methyl]-3-methylfuran-2-carboxamide typically involves the bromination of 3-methylthiophene to form 2-bromo-3-methylthiophene. This is achieved using N-bromosuccinimide in the absence of benzoyl peroxide . The brominated thiophene is then coupled with 3-methylfuran-2-carboxylic acid through an amide bond formation reaction, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and coupling reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromothiophen-3-yl)methyl]-3-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene and furan rings can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, such as thiophene derivatives.

    Oxidation: Oxidized thiophene or furan derivatives.

    Reduction: Reduced forms of the thiophene or furan rings.

Scientific Research Applications

N-[(2-bromothiophen-3-yl)methyl]-3-methylfuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.

    Materials Science: Utilized in the synthesis of conductive polymers and organic semiconductors.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[(2-bromothiophen-3-yl)methyl]-3-methylfuran-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The brominated thiophene and furan rings can engage in π-π stacking interactions and hydrogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methylthiophene: A precursor in the synthesis of the target compound.

    3-Methylfuran-2-carboxylic acid: Another precursor used in the synthesis.

    N-(2-bromothiophen-3-yl)acetamide: A structurally similar compound with different functional groups.

Uniqueness

N-[(2-bromothiophen-3-yl)methyl]-3-methylfuran-2-carboxamide is unique due to the combination of brominated thiophene and furan rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

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